BENGHE Foundational & Exploratory

Check Availability & Pricing

"spectroscopic data for 2-(2,6-Difluorophenyl)-2-
methylpropanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-(2,6-Difluorophenyl)-2-
Compound Name:
methylpropanoic acid

Cat. No.: B573162

An In-depth Technical Guide to 2-(2,6-Difluorophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-Difluorophenyl)-2-methylpropanoic acid, with CAS Number 1216838-87-7, is a
fluorinated aromatic carboxylic acid.[1][2][3] Its molecular structure, featuring a difluorophenyl
ring attached to a sterically hindered propanoic acid moiety, makes it a valuable intermediate in
medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl
ring significantly alters the electronic properties, lipophilicity, and metabolic stability of the
molecule, making it a key building block for the synthesis of novel pharmaceutical compounds,
particularly non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs.[1] This guide
provides an overview of its synthesis, proposed analytical characterization, and the logical
workflow for its structural elucidation.

Compound Details:
o |[UPAC Name: 2-(2,6-Difluorophenyl)-2-methylpropanoic acid
e CAS Number: 1216838-87-7[1][2][3]

e Molecular Formula: CioH10F202[2]
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e Molecular Weight: 200.18 g/mol [1][2]

Synthesis and Characterization Workflow

The synthesis of 2-(2,6-difluorophenyl)-2-methylpropanoic acid typically involves the
alkylation of a difluorobenzene derivative followed by hydrolysis. The subsequent
characterization relies on a combination of chromatographic and spectroscopic techniques to
confirm the structure and purity of the final product.
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Caption: General workflow for the synthesis and structural analysis of the target compound.
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Experimental Protocols

While specific validated protocols for this exact molecule are not publicly available, the
following methodologies are based on established chemical principles for analogous
compounds, such as the synthesis of related 2-arylpropionic acids.[4][5]

Synthesis Protocol: Alkylation and Hydrolysis

» Reaction Setup: A dry, three-necked flask is equipped with a magnetic stirrer, a dropping
funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

Grignard Formation (lllustrative): Magnesium turnings are added to the flask with anhydrous
diethyl ether. A solution of 1,3-difluorobenzene in diethyl ether is added dropwise to initiate
the Grignard reagent formation.

Alkylation: The solution is cooled to 0°C. Methyl 2-bromo-2-methylpropanoate is dissolved in
anhydrous diethyl ether and added dropwise to the Grignard reagent. The reaction mixture is
then allowed to warm to room temperature and stirred for 12-18 hours.

Hydrolysis: The reaction is quenched by the slow addition of aqueous sodium hydroxide
solution (e.g., 2M NaOH). The mixture is heated to reflux for 4-6 hours to ensure complete
hydrolysis of the ester intermediate.

Workup and Extraction: After cooling, the aqueous layer is separated and washed with
diethyl ether to remove unreacted starting materials. The aqueous layer is then acidified to a
pH of 1-2 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic
acid product.[5] The crude product is extracted with an organic solvent like ethyl acetate (3x
volumes).

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered,
and the solvent is removed under reduced pressure. The resulting solid is purified by
recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-
(2,6-Difluorophenyl)-2-methylpropanoic acid.

Spectroscopic Analysis Protocol

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


http://orgsyn.org/demo.aspx?prep=v76p0169
https://eureka.patsnap.com/patent-US20120309973A1
https://eureka.patsnap.com/patent-US20120309973A1
https://www.benchchem.com/product/b573162?utm_src=pdf-body
https://www.benchchem.com/product/b573162?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

* Nuclear Magnetic Resonance (NMR): Samples are prepared by dissolving ~5-10 mg of the
purified product in a deuterated solvent (e.g., CDCIs or DMSO-de) containing
tetramethylsilane (TMS) as an internal standard. 'H, 13C, and °F NMR spectra are acquired
on a standard NMR spectrometer (e.g., 400 MHz or higher).

e Infrared (IR) Spectroscopy: A small amount of the solid product is analyzed using an FT-IR
spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum
is typically recorded from 4000 to 400 cm—1.

e Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined
using a mass spectrometer, typically with Electrospray lonization (ESI) in negative mode to
deprotonate the carboxylic acid, yielding the [M-H]~ ion.[6] High-resolution mass
spectrometry (HRMS) is used to confirm the elemental composition.

Predicted Spectroscopic Data

Due to the absence of experimentally derived public data, this section provides predicted
spectroscopic characteristics based on the molecule's structure and data from analogous

compounds.

Predicted *H NMR Data

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm
) Carboxylic Acid (-
~12.0-13.0 Broad Singlet 1H
COOH)

~7.30 - 7.50 Multiplet 1H Aromatic C4-H
~6.90 - 7.10 Triplet 2H Aromatic C3-H, C5-H
~1.60 Singlet 6H Methyl (-C(CHs)z2)

Predicted **C NMR Data
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Chemical Shift (6) ppm

Assignment

~180 - 185

Carboxylic Acid (C=0)

~160 - 164 (d, XJCF)

Aromatic C2, C6 (Fluorine-bearing)

~130 - 133 (t, 2JCCF)

Aromatic C4

~115 - 120 (t, 2JCCF)

Aromatic C1

~111 - 114 (d, 2JCF)

Aromatic C3, C5

~45 - 50

Quaternary Carbon (-C(CHs)2)

~25-30

Methyl Carbon (-C(CHs)z2)

Predicted IR and MS Data

Technique

Predicted Value Assignment

IR Spectroscopy

O-H stretch (Carboxylic Acid)

3300 - 2500 cm~1 (broad)

[7](8]

~1700 cm~t (strong)

C=0 stretch (Carboxylic Acid)

[71(8]

~1250 cm~! (strong)

C-F stretch

Mass Spectrometry

m/z ~199.05 [M-H]~ Deprotonated molecular ion

m/z ~200.06 [M]*

Molecular ion (less common in

ESI[6]

Structural Elucidation Logic

The confirmation of the chemical structure is a deductive process where each spectroscopic

technique provides complementary information.
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Spectroscopic Data Input
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Final Structure Confirmed:
2-(2,6-Difluorophenyl)-2-methylpropanoic acid

Click to download full resolution via product page

Caption: Logical workflow for deducing the final chemical structure from spectroscopic data.

Conclusion

2-(2,6-Difluorophenyl)-2-methylpropanoic acid is a synthetically accessible building block
with significant potential in drug discovery and development. While public repositories currently
lack detailed experimental spectra, its structure can be reliably confirmed through standard
analytical techniques. The provided protocols and predicted data serve as a robust starting
point for researchers aiming to synthesize and utilize this compound in their work. The strategic
incorporation of the 2,6-difluorophenyl moiety is a key design element for enhancing the
pharmacokinetic properties of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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